Carbamazepine-D10

Catalog No.
S1537544
CAS No.
132183-78-9
M.F
C15H12N2O
M. Wt
246.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbamazepine-D10

CAS Number

132183-78-9

Product Name

Carbamazepine-D10

IUPAC Name

1,2,3,4,5,6,7,8,9,10-decadeuteriobenzo[b][1]benzazepine-11-carboxamide

Molecular Formula

C15H12N2O

Molecular Weight

246.33 g/mol

InChI

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

FFGPTBGBLSHEPO-LHNTUAQVSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C(=C(C(=C3N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Physiologically Based Pharmacokinetic Modeling (PBPK) of Carbamazepine-D10

Scientific Field:

Pharmacometrics and Systems Pharmacology

Summary:

Results and Outcomes:

Conclusion:

Carbamazepine for Chronic Muscle Pain

Scientific Field:

Neuropathic Pain Management

Summary:

Carbamazepine is an oral sodium channel blocker approved for the treatment of seizures and neuropathic pain.

Results and Outcomes:

Environmental Impact of Carbamazepine

Scientific Field:

Environmental Science

Summary:

Carbamazepine is a pharmaceutical compound that can be detected in wastewater due to its widespread use.

Results and Outcomes:

Carbamazepine-D10 is a deuterated derivative of carbamazepine, a widely used anticonvulsant medication. Its chemical formula is C₁₅H₂D₁₀N₂O, and it is primarily utilized as an internal standard in analytical chemistry for quantifying carbamazepine through techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry. The deuterium labeling enhances the compound's stability and allows for more precise measurements in biological samples .

  • Information on the specific safety profile of Carbamazepine-D10 is limited, but it's generally considered a safe research tool when handled appropriately [].
  • Deuterium is a stable, non-radioactive isotope, unlike some other isotopes used in research. However, always follow recommended laboratory safety protocols when handling any chemical compound.
As its non-deuterated counterpart, carbamazepine. The primary reactions include:

  • Oxidation: Carbamazepine-D10 can be oxidized to form its epoxide derivative, which is a crucial step in its metabolic pathway.
  • Hydrolysis: The compound may also undergo hydrolysis, leading to the formation of carbamazepine's active metabolites.
  • Conjugation: It can participate in conjugation reactions with glucuronic acid, facilitating its excretion.

The presence of deuterium alters the kinetics of these reactions slightly due to the isotope effect, which can be significant in studies involving metabolic pathways .

Carbamazepine-D10 retains the biological activity characteristic of carbamazepine, primarily functioning as a sodium channel blocker. This action stabilizes neuronal membranes and reduces the excitability of neurons, making it effective in treating epilepsy and neuropathic pain. Additionally, it has mood-stabilizing properties beneficial for bipolar disorder management. The deuterium labeling does not significantly affect these pharmacological properties but allows for better tracking and quantification in biological studies .

The synthesis of Carbamazepine-D10 typically involves the following methods:

  • Deuteration of Carbamazepine: This can be achieved through various methods such as:
    • Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
    • Catalytic Hydrogenation: Employing catalysts that promote the incorporation of deuterium into the carbamazepine structure.
  • Purification: Post-synthesis, the compound is purified using chromatographic techniques to ensure high purity levels necessary for analytical applications .

Carbamazepine-D10 is primarily used in research and clinical laboratories for:

  • Quantification Studies: Serving as an internal standard in mass spectrometry for accurate measurement of carbamazepine levels in biological fluids.
  • Pharmacokinetic Studies: Facilitating investigations into the absorption, distribution, metabolism, and excretion of carbamazepine.
  • Drug

Research involving Carbamazepine-D10 often focuses on its interactions with other drugs and substances. Key findings include:

  • Metabolic Interactions: Carbamazepine can induce enzymes that affect its own metabolism and that of co-administered drugs.
  • Pharmacodynamic Interactions: It may enhance or diminish the effects of other anticonvulsants or psychotropic medications.

Studies utilizing Carbamazepine-D10 help elucidate these interactions more precisely due to its stable isotopic nature .

Several compounds are chemically similar to Carbamazepine-D10, each with unique properties and applications:

CompoundChemical FormulaUnique Features
CarbamazepineC₁₅H₁₂N₂ONon-deuterated form; widely used anticonvulsant
OxcarbazepineC₁₅H₁₅N₃O₂Analog with fewer side effects; used for epilepsy
EslicarbazepineC₁₅H₁₅N₃O₂Active metabolite of oxcarbazepine; longer half-life
PhenytoinC₁₈H₁₈N₂O₂Another sodium channel blocker; used for seizures

Carbamazepine-D10's uniqueness lies in its deuterated structure, allowing for enhanced analytical precision without altering its pharmacological effects significantly. This makes it an invaluable tool in both clinical and research settings .

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

246.157730470 g/mol

Monoisotopic Mass

246.157730470 g/mol

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-15

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